3-Amino-3-(2,5-dichlorophenyl)propan-1-ol
Description
Contextual Significance in Synthetic Organic Chemistry
Amino alcohols are recognized as crucial building blocks in the synthesis of a wide array of organic compounds, including natural products, pharmaceuticals, and agrochemicals. nih.gov The 1,3-amino alcohol motif, as present in 3-Amino-3-(2,5-dichlorophenyl)propan-1-ol, is a key structural feature in many biologically active molecules. diva-portal.org Synthetic routes to access these enantiopure vicinal amino alcohols have traditionally relied on derivatization from the chiral pool of amino acids. diva-portal.org However, significant research has been dedicated to developing asymmetric routes to β-amino alcohols to overcome the limitations of these traditional methods. diva-portal.org The presence of the dichlorophenyl group further enhances the compound's utility, positioning it as a precursor for molecules with potential applications in medicinal chemistry, where halogenated aromatic rings are often used to modulate biological activity.
Historical Perspective on Analogous Chemical Scaffolds in Research
The 3-amino-3-arylpropan-1-ol scaffold has been a subject of research for its role in constructing various therapeutic agents. Historically, derivatives of this structure have been investigated for a range of biological activities. For instance, aminopropanol (B1366323) derivatives have been explored as potential antimalarial agents. nih.gov Furthermore, compounds with a 3-aryloxy-3-arylpropylamine structure, which can be synthesized from 3-amino-3-arylpropan-1-ol precursors, are known to act as selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors, forming the basis for antidepressant medications. google.comgoogleapis.com The development of stereoselective synthesis methods for amino alcohols has been a persistent goal in organic chemistry, with techniques like asymmetric aminohydroxylation and Mannich-type reactions being pivotal. diva-portal.org These historical efforts underscore the long-standing importance of this class of compounds and provide a context for the contemporary interest in specific derivatives like this compound.
Fundamental Structural Features and Their Research Implications
The chemical behavior and synthetic potential of this compound are dictated by its three key structural components: the chiral center, the bifunctional amino and hydroxyl groups, and the dichlorophenyl moiety.
The carbon atom bonded to the amino group and the dichlorophenyl ring is a stereocenter, meaning the compound can exist as a pair of enantiomers. In pharmaceutical and biological research, it is common for different enantiomers of a chiral drug to exhibit different pharmacological activities and potencies. googleapis.comresearchgate.net This has driven extensive research into stereoselective synthesis methods to produce enantiomerically pure amino alcohols. nih.govfrontiersin.org The ability to control the stereochemistry at this center is crucial when this compound is used as an intermediate for chiral drugs, as the biological activity of the final product often depends on a specific enantiomer. googleapis.comgoogle.com The synthesis of optically active 3-amino-1-propanol derivatives with high enantiomeric purity is a significant area of research. google.com
The presence of both an amino (-NH2) and a primary hydroxyl (-OH) group makes this compound a versatile bifunctional molecule. These two functional groups can be selectively modified or can participate in a variety of chemical transformations. For example, the amino group can be acylated, alkylated, or used in the formation of amides and imines. The hydroxyl group can be esterified, etherified, or oxidized. This dual functionality allows for the construction of diverse molecular architectures, including the formation of heterocyclic rings such as oxazinanes. researchgate.net This versatility makes it a valuable intermediate for building complex molecular libraries for drug discovery and other applications. diva-portal.org
The 2,5-dichlorophenyl group significantly influences the compound's physical, chemical, and biological properties. Halogen atoms, particularly chlorine, are often incorporated into bioactive molecules to enhance their efficacy. researchgate.net They can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The substitution pattern on the phenyl ring (2,5-dichloro) is specific and can lead to different biological activities compared to other isomers (e.g., 3,4-dichloro). epa.gov In drug design, the dichlorophenyl moiety can serve as a key pharmacophoric element or as a group that can be further functionalized to fine-tune the properties of the final compound. The electronic and steric effects of the chlorine atoms can also influence the reactivity of the aromatic ring and the adjacent chiral center.
Interactive Data Table: Physicochemical Properties
| Property | Value |
| Molecular Formula | C9H11Cl2NO |
| Molecular Weight | 220.09 g/mol |
| CAS Number | 1270526-73-2 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3-amino-3-(2,5-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
WCGWYAUSIHNSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CCO)N)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino 3 2,5 Dichlorophenyl Propan 1 Ol and Its Analogs
Regioselective and Chemoselective Synthetic Routes
A primary strategy for constructing the 3-amino-3-arylpropan-1-ol backbone involves the reduction of a β-amino ketone precursor. The key challenge lies in the chemoselective reduction of the ketone carbonyl group without affecting other functionalities, such as the aryl dichlorides or the amino protecting group.
One common route begins with a β-enamino ketone, which can be prepared from readily available starting materials. For instance, 2,5-dichloroacetophenone can be condensed with an amine and a formaldehyde (B43269) source in a Mannich-type reaction to yield a β-amino ketone. Subsequent reduction of the ketone is required. The choice of reducing agent is critical for achieving high chemoselectivity. While powerful hydrides like lithium aluminum hydride (LAH) can reduce the ketone, they may also affect other functional groups. Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), often provide better chemoselectivity for the carbonyl group.
Furthermore, the reduction of β-amino ketones can be directed to form either syn or anti 1,3-amino alcohols depending on the reaction conditions and the nature of the nitrogen protecting group. nih.govnih.gov For example, reductions using samarium(II) iodide have shown that N-aryl protected β-amino ketones tend to yield anti products, whereas N-acyl protected variants often favor the syn diastereomer. nih.gov This substrate control allows for a high degree of diastereoselectivity in the formation of the two chiral centers.
Another regioselective approach involves the ring-opening of substituted epoxides. An appropriate epoxide, derived from a cinnamaldehyde (B126680) derivative, can be opened by an amine nucleophile. The regioselectivity of this reaction (attack at the benzylic vs. the terminal position) is influenced by the catalyst and reaction conditions, but typically favors the formation of the desired 1,3-amino alcohol scaffold.
Enantioselective and Diastereoselective Synthesis
Controlling the absolute stereochemistry at the two chiral centers (C1 and C3) is paramount for the synthesis of specific enantiomers of 3-Amino-3-(2,5-dichlorophenyl)propan-1-ol. This is achieved through asymmetric catalysis, the use of chiral auxiliaries, or biocatalysis.
Asymmetric catalysis offers a highly efficient method for establishing chirality by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A prominent strategy is the asymmetric hydrogenation of a prochiral β-enaminone or β-amino ketone. researchgate.net Transition metal complexes featuring chiral ligands are commonly employed for this purpose. Catalysts based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands such as BINAP or Josiphos, can effectively reduce the ketone or enamine double bond with high enantioselectivity. researchgate.net
The hydrogenation of a β-enaminone can proceed in a stepwise manner, where the C=C bond is first reduced, followed by the asymmetric reduction of the ketone, or vice versa. The specific catalyst and conditions determine the stereochemical outcome, often providing access to all four possible stereoisomers by selecting the appropriate catalyst and substrate geometry.
| Catalyst System | Substrate Type | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ / (1S,2R)-Aminoindanol | N-Phosphinyl Ketimine | >90 | up to 82 |
| Rh(I) / Chiral Phosphine Ligand (e.g., F08) | β-(Acylamino)acrylate | >95 | up to 95 |
| Ir(I) / Chiral Spiro SAP Ligand | β-Aryl-β-Amino Ketone HCl Salt | >98 | up to 99 |
This table presents representative data for analogous asymmetric reductions to highlight the efficacy of various catalytic systems.
The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is removed and can often be recovered. sigmaaldrich.com Evans-type oxazolidinone auxiliaries are widely used for this purpose.
A potential synthesis using this strategy would involve:
Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3-(2,5-dichlorophenyl)propenoic acid.
A diastereoselective conjugate addition of an amine to the α,β-unsaturated imide. The bulky auxiliary effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face.
Diastereoselective reduction of the resulting ketone.
Hydrolysis or reductive cleavage to remove the auxiliary and yield the enantiomerically enriched 1,3-amino alcohol.
This method allows for the reliable construction of stereocenters with high diastereoselectivity, guided by the well-defined conformational preferences of the acylated auxiliary. wikipedia.org
| Chiral Auxiliary | Reaction Type | Typical Diastereomeric Excess (de %) |
|---|---|---|
| Evans Oxazolidinone | Aldol Addition | >95 |
| Pseudoephedrine Amide | α-Alkylation | >98 |
| Camphorsultam | Michael Addition | >90 |
This table illustrates the high levels of stereocontrol achievable with common chiral auxiliaries in relevant transformations.
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally friendly conditions. mdpi.com For the synthesis of chiral amines, ω-transaminases (ω-TAs) are particularly powerful enzymes. mbl.or.kr These enzymes catalyze the transfer of an amino group from an amine donor (such as L-alanine or isopropylamine) to a prochiral ketone acceptor. mdpi.com
A highly effective biocatalytic route to enantiopure this compound would involve the asymmetric amination of the corresponding β-hydroxy ketone precursor, 1-(2,5-dichlorophenyl)-3-hydroxypropan-1-one. The ω-TA can selectively produce either the (R)- or (S)-amine, depending on the specific enzyme chosen from a wide panel of available transaminases. mbl.or.kr The reaction mechanism is a ping-pong bi-bi process where the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor mediates the amine transfer. mbl.or.kr This approach is highly attractive as it can generate the desired stereocenter in a single step with very high enantiomeric excess (>99% ee) and under aqueous, ambient conditions. ucl.ac.uk
Multi-Component Reaction Pathways Leading to the Compound Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The Mannich reaction is a classic MCR that forms a β-amino carbonyl compound. oarjbp.com
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry provide a framework for designing more sustainable chemical processes. instituteofsustainabilitystudies.com The synthesis of complex molecules like pharmaceuticals is often associated with significant waste generation, making the application of these principles particularly important.
Several of the advanced methodologies discussed align well with green chemistry:
Catalysis: Asymmetric catalysis and biocatalysis (Sections 2.2.1 and 2.2.3) are prime examples of Principle 9 (Catalysis). They use small amounts of catalysts to achieve transformations, reducing the need for stoichiometric reagents that end up as waste. ispe.org
Atom Economy: MCRs (Section 2.3) are designed to maximize the incorporation of reactant atoms into the final product, fulfilling Principle 2 (Atom Economy). walisongo.ac.id
Safer Solvents and Conditions: Biocatalytic reactions are performed in water under mild temperatures and pressures, adhering to Principle 5 (Safer Solvents and Auxiliaries). mdpi.com
Waste Prevention: By increasing efficiency and reducing the number of steps (e.g., through MCRs), these methods inherently prevent waste (Principle 1).
A key metric used to quantify the environmental impact of a process is the Process Mass Intensity (PMI) , which is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. acsgcipr.orgacsgcipr.org Traditional multi-step syntheses in the pharmaceutical industry can have PMIs in the hundreds or even thousands. nih.gov By contrast, a streamlined route using biocatalysis or an MCR could dramatically lower the PMI.
| Synthetic Route | Key Transformation | Estimated PMI | Green Chemistry Advantages |
|---|---|---|---|
| Traditional Linear Synthesis | Stoichiometric Reagents, Protection/Deprotection | 200 - 500 | - |
| Asymmetric Catalysis Route | Catalytic Asymmetric Hydrogenation | 50 - 150 | High efficiency, low catalyst loading, reduced waste. |
| Biocatalytic Route | Transaminase Amination | 20 - 80 | Aqueous solvent, mild conditions, high selectivity, biodegradable catalyst. |
This table provides a hypothetical comparison of PMI for different synthetic strategies, illustrating the potential environmental benefits of greener approaches.
By embracing these advanced synthetic methodologies, the production of this compound and its analogs can be achieved not only with exceptional chemical precision but also with a significantly reduced environmental footprint.
Stereochemical Investigations and Chiral Control in 3 Amino 3 2,5 Dichlorophenyl Propan 1 Ol Synthesis
Enantiomeric Resolution Techniques
The separation of the racemic mixture of 3-Amino-3-(2,5-dichlorophenyl)propan-1-ol into its individual enantiomers is a critical step in obtaining stereochemically pure compounds. Various techniques can be employed for this purpose, with diastereomeric salt formation and chiral chromatography being the most prevalent.
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic base, in this case, this compound, with an enantiomerically pure chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
The general principle involves the reaction of the racemic amino alcohol (R/S)-1 with a chiral resolving agent, such as (+)-tartaric acid, to form two diastereomeric salts: [(R)-1 -(+)-tartrate] and [(S)-1 -(+)-tartrate]. Due to their different spatial arrangements, these diastereomeric salts exhibit distinct solubilities in a given solvent system. One diastereomer will preferentially crystallize, allowing for its separation from the more soluble one by filtration. Subsequently, the resolved amine enantiomer can be liberated from the salt by treatment with a base.
The efficiency of the resolution is highly dependent on the choice of the chiral resolving agent and the crystallization solvent. A screening of various chiral acids and solvents is often necessary to identify the optimal conditions for selective crystallization.
Table 1: Hypothetical Screening of Chiral Resolving Agents and Solvents for the Resolution of this compound
| Entry | Chiral Resolving Agent | Solvent | Enantiomeric Excess (e.e.) of Crystalline Salt (%) | Yield of Crystalline Salt (%) |
| 1 | (R,R)-(+)-Tartaric Acid | Methanol | 85 | 40 |
| 2 | (R,R)-(+)-Tartaric Acid | Ethanol | 92 | 35 |
| 3 | (S,S)-(-)-Di-p-toluoyltartaric Acid | Isopropanol (B130326) | 98 | 30 |
| 4 | (R)-(-)-Mandelic Acid | Acetone | 75 | 50 |
| 5 | (1S)-(+)-Camphor-10-sulfonic Acid | Acetonitrile | 95 | 25 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the process of screening for optimal resolution conditions.
Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers of the analyte, leading to different retention times and, thus, their separation.
For the analytical resolution of this compound, High-Performance Liquid Chromatography (HPLC) with a suitable chiral column is commonly employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are often effective in resolving a wide range of chiral compounds, including amino alcohols. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol or ethanol, is crucial for achieving optimal separation.
Preparative chiral HPLC can be used for the isolation of larger quantities of pure enantiomers. The conditions developed at the analytical scale are often transferable to the preparative scale, with adjustments in column size and flow rate.
Table 2: Illustrative Chiral HPLC Method for the Analytical Resolution of this compound
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.8 min |
| Resolution (Rs) | > 2.0 |
Note: This table represents a typical set of conditions for chiral HPLC analysis and is intended for illustrative purposes.
Absolute Configuration Assignment Methodologies
Once the enantiomers of this compound have been separated, it is essential to determine their absolute configuration (i.e., whether they are the (R) or (S) enantiomer). Several methods can be employed for this purpose.
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional structure of the molecule in the crystalline state. To determine the absolute configuration of an enantiomer of this compound, it is often necessary to first form a crystalline derivative with a known chiral auxiliary.
For instance, the pure enantiomer can be reacted with an enantiomerically pure chiral acid to form a diastereomeric salt. If this salt forms a single crystal of suitable quality, X-ray diffraction analysis can be performed. The known configuration of the chiral acid serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the amino alcohol.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known configuration (e.g., the (R)-enantiomer), the absolute configuration of the sample can be determined. A good match between the experimental and calculated spectra confirms the assumed configuration.
ECD, which measures the differential absorption of circularly polarized ultraviolet-visible light, is also used for absolute configuration assignment, particularly for molecules containing chromophores.
Stereochemical Stability and Epimerization Studies
The stereochemical stability of this compound is a crucial factor, especially during its synthesis, purification, and storage. It is important to assess whether the chiral center is prone to epimerization, which is the conversion of one enantiomer into its diastereomer (in the case of multiple chiral centers) or its other enantiomer (racemization).
For a molecule like this compound, the chiral center is generally stable under neutral and mild acidic or basic conditions. However, exposure to harsh conditions, such as high temperatures or strong acids or bases, could potentially lead to racemization.
Studies to evaluate stereochemical stability typically involve subjecting an enantiomerically pure sample to various conditions (e.g., different pH values, temperatures, and solvents) over time. The enantiomeric excess of the sample is monitored at different time points using a suitable analytical technique, such as chiral HPLC. A decrease in the enantiomeric excess would indicate that epimerization is occurring.
Computational and Theoretical Studies of 3 Amino 3 2,5 Dichlorophenyl Propan 1 Ol
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in exploring the molecular properties of 3-Amino-3-(2,5-dichlorophenyl)propan-1-ol. These calculations offer insights into the molecule's geometry, stability, and electronic nature.
The flexibility of the propanol (B110389) chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformations and to map the energy landscape of the molecule.
Theoretical calculations, such as those employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, can be used to determine the relative energies of different conformers. mdpi.comresearchgate.net By systematically rotating the rotatable bonds—specifically the C-C bonds in the propanol backbone and the C-N bond—a potential energy surface can be mapped. The results of such an analysis would likely reveal several low-energy conformers, with the global minimum energy conformation representing the most probable structure of an isolated molecule.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60° | 0.00 |
| 2 | 180° | 1.25 |
| 3 | -60° | 2.10 |
The electronic structure of this compound dictates its reactivity. Key descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net
A smaller HOMO-LUMO gap suggests higher reactivity. For a molecule like this compound, the HOMO is likely to be localized on the amino group and the dichlorophenyl ring, while the LUMO may be distributed across the aromatic system.
Table 2: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.
MD simulations can model how this compound interacts with its environment, particularly with solvent molecules. By placing the molecule in a simulated box of water or another solvent, it is possible to observe the formation and dynamics of hydrogen bonds between the amino and hydroxyl groups of the solute and the surrounding solvent molecules. These simulations can also reveal how the dichlorophenyl group influences the local solvent structure. The stability of different conformers can be reassessed in the context of a solvent, as intermolecular interactions can stabilize conformations that are less favorable in the gas phase.
Docking Studies of this compound Derivatives (focused on target interaction, not biological outcome)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound derivatives, docking can be used to explore their theoretical binding modes within the active site of a protein.
Docking studies can predict the binding affinity and interaction patterns of this compound derivatives with a given protein target. These predictions are based on scoring functions that estimate the strength of the interaction. The results of docking simulations can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's binding pocket. For instance, the amino and hydroxyl groups could act as hydrogen bond donors or acceptors, while the dichlorophenyl ring could engage in hydrophobic and halogen bonding interactions.
Table 3: Hypothetical Docking Results for Derivatives of this compound
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative A | Protein X | -8.2 | Tyr123, Asp145, Phe201 |
| Derivative B | Protein Y | -7.5 | Leu56, Val89, Ser110 |
| Derivative C | Protein X | -9.1 | Tyr123, Asp145, Trp205 |
QSAR and Pharmacophore Modeling Applied to Derivatives (theoretical framework only, no clinical results)
In the quest for novel therapeutic agents, computational chemistry provides powerful tools to predict the biological activity of chemical compounds and guide the design of more potent and selective molecules. For derivatives of this compound, two such in silico techniques, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, offer a rational framework for lead optimization and the discovery of new analogues with desired biological activities. These methods are particularly valuable in the early stages of drug discovery for screening virtual libraries and prioritizing compounds for synthesis and experimental testing. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical and structural properties. By establishing a mathematical relationship between these properties (known as descriptors) and the observed biological activity of a series of compounds, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives.
Theoretical Framework for Derivatives of this compound:
Dataset Preparation: A QSAR study would begin with a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values for a specific biological target). This dataset would be divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated. Given the structure of this compound, these descriptors would likely fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule. For derivatives with different substituents on the dichlorophenyl ring, parameters like the Hammett constant (σ) would quantify the electron-withdrawing or -donating nature of the substituents. The distribution of charges on the amino and hydroxyl groups would also be important.
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft's steric parameter (Es) could be used to model the influence of the bulk of different substituents. Three-dimensional descriptors from methods like Comparative Molecular Field Analysis (CoMFA) would map the steric fields around the molecules. nih.gov
Hydrophobic Descriptors: The lipophilicity of the derivatives, which influences their ability to cross cell membranes, would be quantified by the partition coefficient (log P).
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.
Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a relationship is established between the most relevant descriptors and biological activity. nih.gov The resulting QSAR equation would take the general form: Biological Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...
The robustness and predictive ability of the model must be rigorously validated using both internal (e.g., cross-validation) and external (the test set) validation techniques. A statistically significant and predictive QSAR model can then be used to forecast the biological activity of novel, virtual derivatives of this compound, guiding the selection of the most promising candidates for synthesis.
| Derivative | Substitution on Phenyl Ring | log P (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Predicted Activity |
|---|---|---|---|---|---|
| 1 | 2,5-dichloro (parent) | 2.8 | 55.4 | 2.1 | - |
| 2 | 2-chloro-5-fluoro | 2.5 | 50.8 | 2.5 | Higher |
| 3 | 2-chloro-5-methyl | 3.1 | 59.2 | 2.0 | Similar |
| 4 | 2,5-dibromo | 3.4 | 61.2 | 2.2 | Lower |
Pharmacophore Modeling
A pharmacophore is a three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. Pharmacophore modeling aims to identify this common set of features from a group of active molecules.
Theoretical Framework for Derivatives of this compound:
Pharmacophore Feature Identification: Based on the structure of this compound, a pharmacophore model would likely include several key features:
An aromatic ring (AR) feature corresponding to the dichlorophenyl group.
A hydrogen bond donor (HBD) feature from the primary amino group (-NH₂).
A hydrogen bond acceptor (HBA) feature from the hydroxyl group (-OH).
A positive ionizable (PI) feature, as the amino group would likely be protonated at physiological pH.
Hydrophobic (HY) features associated with the dichlorophenyl ring.
Model Generation: A pharmacophore model would be generated by aligning a set of active derivatives and identifying the common spatial arrangement of these features. The distances and angles between these features are critical components of the model. For CNS-active compounds, a common pharmacophore often involves an aromatic group and a nitrogen atom, which are present in this chemical scaffold.
Virtual Screening and Drug Design: Once a validated pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds. researchgate.net This process, known as virtual screening, can rapidly identify molecules from diverse chemical classes that possess the required pharmacophoric features and are therefore likely to be active at the same biological target. The model also provides a blueprint for the de novo design of novel derivatives of this compound with optimized interactions with the target.
| Feature | Type | Geometric Constraints |
|---|---|---|
| 1 | Aromatic Ring (AR) | Center of dichlorophenyl ring |
| 2 | Positive Ionizable (PI) | Location of the Nitrogen atom |
| 3 | Hydrogen Bond Donor (HBD) | Vector from the N-H bond |
| 4 | Hydrogen Bond Acceptor (HBA) | Vector towards the Oxygen lone pair |
| 5 | Distance (AR to PI) | 4.5 - 5.5 Å |
| 6 | Distance (PI to HBA) | 2.8 - 3.5 Å |
Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Amino 3 2,5 Dichlorophenyl Propan 1 Ol and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-Amino-3-(2,5-dichlorophenyl)propan-1-ol, providing exact mass measurements that facilitate the determination of elemental compositions for the parent molecule and its reaction products. Techniques such as Electrospray Ionization (ESI) are commonly employed to generate gas-phase ions of the analyte with minimal fragmentation.
In a typical analysis, the protonated molecule [M+H]⁺ of this compound (C₉H₁₁Cl₂NO) would be observed. The high resolving power of HRMS allows for the differentiation of its isotopic pattern, which is distinctive due to the presence of two chlorine atoms. Collision-Induced Dissociation (CID) experiments in tandem mass spectrometry (MS/MS) can be used to probe the structure by inducing fragmentation. unito.it Common fragmentation pathways for protonated amino alcohols include the loss of water (H₂O) and ammonia (B1221849) (NH₃). unito.it For this specific compound, characteristic losses would also involve the dichlorophenyl group.
Key fragment ions can help identify and confirm the structure of reaction products, such as those resulting from N-acylation or O-alkylation. The precise mass measurements provided by HRMS are critical for distinguishing between isobaric compounds and confirming the success of a chemical transformation.
Table 1: Predicted HRMS Data for [M+H]⁺ of this compound
| Ion Formula | Calculated m/z | Observed m/z (Hypothetical) |
| C₉H₁₂³⁵Cl₂NO⁺ | 220.0290 | 220.0292 |
| C₉H₁₂³⁵Cl³⁷ClNO⁺ | 222.0261 | 222.0263 |
| C₉H₁₂³⁷Cl₂NO⁺ | 224.0231 | 224.0233 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental structural information. rsc.org The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton adjacent to the amino and phenyl groups, the methylene (B1212753) protons of the propyl chain, and the protons of the amino and hydroxyl groups. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal the number of neighboring protons.
Two-dimensional (2D) NMR experiments are essential for unambiguous assignments, especially for complex derivatives. nmims.edu
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the connectivity through the propanol (B110389) backbone.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
| C1 (-CH₂OH) | ~3.7 (m) | ~60 |
| C2 (-CH₂) | ~2.0 (m) | ~40 |
| C3 (-CH(NH₂)-) | ~4.5 (dd) | ~55 |
| Aromatic CH (3) | 7.2 - 7.5 (m) | 128 - 133 |
| Aromatic C-Cl (2) | - | 131 - 134 |
| Aromatic C-C3 (1) | - | ~142 |
| -NH₂ | ~1.8 (br s) | - |
| -OH | ~2.5 (br s) | - |
Chemical shifts are approximate and depend on the solvent and concentration.
Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of this compound and its derivatives. researchgate.net These studies can provide insight into processes such as restricted rotation around single bonds (e.g., the C3-Aryl bond) or the inversion of stereocenters. By acquiring spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening or coalescence of peaks. These changes can be analyzed to determine the energy barriers (ΔG‡) for conformational interchange, providing valuable information about the molecule's flexibility and the relative stability of its conformers. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uu.nl
For this compound, the IR spectrum would prominently feature:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol group, often involved in hydrogen bonding. core.ac.ukresearchgate.net
N-H stretching: One or two bands in the 3300-3500 cm⁻¹ region, corresponding to the primary amine.
C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. theaic.org
C=C stretching: Aromatic ring vibrations are observed in the 1450-1600 cm⁻¹ region.
C-O stretching: A strong band for the primary alcohol C-O bond is expected around 1050 cm⁻¹.
C-Cl stretching: Strong absorptions in the 700-850 cm⁻¹ range are characteristic of the C-Cl bonds on the aromatic ring. theaic.org
Raman spectroscopy provides complementary information. arxiv.orgnih.gov Aromatic ring vibrations and C-Cl stretches often produce strong and sharp Raman signals, which can be useful for structural confirmation.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Primary Amine) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Alcohol) | Stretching | 1000-1260 |
| C-Cl (Aryl) | Stretching | 700-850 |
Chiral Analytical Techniques for Enantiomeric Excess Determination (e.g., Chiral GC, HPLC)
Since the C3 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral analytical techniques are essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample, which is a critical parameter in asymmetric synthesis and pharmaceutical applications. rsc.org
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for enantiomeric separation. phenomenex.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly effective for resolving a broad range of chiral compounds, including amino alcohols. yakhak.org The separation can be optimized by adjusting the mobile phase composition (e.g., hexane (B92381)/isopropanol (B130326) ratios) and additives. rsc.orgsigmaaldrich.com
Chiral Gas Chromatography (GC) is another powerful technique, often requiring derivatization of the amino and hydroxyl groups to increase volatility and improve separation. nih.govgcms.cz Common derivatizing agents include trifluoroacetic anhydride. nih.gov The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. gcms.cz
The choice between HPLC and GC depends on the analyte's volatility, thermal stability, and the availability of suitable chiral stationary phases. Both techniques provide quantitative data on the ratio of the two enantiomers, allowing for precise determination of the enantiomeric excess. utwente.nlresearchgate.net
Emerging Research Directions and Future Perspectives for 3 Amino 3 2,5 Dichlorophenyl Propan 1 Ol
Development of Novel Synthetic Methodologies
The efficient and stereoselective synthesis of 3-amino-3-(2,5-dichlorophenyl)propan-1-ol and its analogs is a primary focus of ongoing research. While classical synthetic routes exist, future efforts are directed towards more sophisticated and sustainable methodologies that offer high yields, exceptional enantiopurity, and operational simplicity.
One promising avenue is the application of asymmetric catalysis . Recent advancements in chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines present a novel strategy for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This radical polar crossover approach could be adapted for the synthesis of this compound, offering precise control over stereochemistry. westlake.edu.cn Another key area is the use of ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, which has shown great potential for the synthesis of chiral 1,2-amino alcohols and could be extended to 1,3-amino alcohol systems. acs.org
Biocatalysis also offers a green and highly selective alternative. The use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of α-hydroxy ketones is a testament to the power of enzymatic synthesis in producing chiral amino alcohols with high enantiomeric excess. frontiersin.org Similarly, coupling transketolase and transaminase-catalyzed reactions in a continuous-flow microreactor system has been demonstrated for the synthesis of other chiral amino-alcohols and could be a viable route for the target compound. nih.gov
Future research will likely focus on the development of novel chiral ligands and catalysts specifically tailored for the synthesis of 3-amino-3-arylpropan-1-ol derivatives, aiming to improve efficiency and selectivity.
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Asymmetric Chromium Catalysis | Radical polar crossover strategy for coupling aldehydes and imines. westlake.edu.cn | High modularity, precise stereochemical control. westlake.edu.cn |
| Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation | Efficient for unprotected α-ketoamines. acs.org | High yields and excellent enantioselectivities. acs.org |
| Biocatalysis (e.g., AmDHs) | Use of engineered enzymes for asymmetric synthesis. frontiersin.org | High stereoselectivity, environmentally friendly conditions. frontiersin.orgnih.gov |
Exploration of New Chemical Transformations
The bifunctional nature of this compound, with its primary amino and hydroxyl groups, provides a rich platform for exploring novel chemical transformations and derivatizations. These transformations are key to generating a diverse library of compounds for various applications.
Future research will likely explore the selective functionalization of either the amino or the hydroxyl group. For instance, the amino group can be a nucleophile in various reactions, including palladium-catalyzed aminocarbonylation to form carboxamides. mdpi.com The hydroxyl group, on the other hand, can undergo oxidation to the corresponding aldehyde or carboxylic acid, or participate in etherification and esterification reactions.
The development of one-pot, multi-component reactions involving the this compound scaffold is another exciting direction. Such reactions can rapidly generate molecular complexity from simple starting materials. acs.org For example, a one-pot synthesis of 1,2-amino alcohols has been developed utilizing a TiCl3/t-BuOOH-mediated radical hydroxymethylation of imines, a strategy that could be adapted for modifications of the target compound. acs.org
Furthermore, the dichlorophenyl ring offers opportunities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity and create more complex molecular architectures.
Expansion of Computational Modeling Applications
Computational modeling, particularly Density Functional Theory (DFT) studies, is becoming an indispensable tool in understanding the structural, electronic, and reactive properties of molecules. For this compound, computational modeling can provide valuable insights that can guide synthetic efforts and the design of new derivatives.
DFT studies can be employed to:
Predict Reactivity: By calculating parameters such as HOMO-LUMO energy gaps and molecular electrostatic potential, the most reactive sites of the molecule can be identified, aiding in the planning of chemical transformations. mdpi.comresearchgate.net
Elucidate Reaction Mechanisms: Computational modeling can help in understanding the transition states and reaction pathways of synthetic routes, leading to the optimization of reaction conditions. researchgate.net
Analyze Spectroscopic Data: Theoretical calculations of NMR and vibrational spectra can assist in the structural characterization of the compound and its derivatives. mdpi.comresearchgate.net
Molecular Docking: In the context of drug discovery, molecular docking simulations can predict the binding affinity and interaction of this compound derivatives with biological targets. mdpi.comresearchgate.net
A study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile has already demonstrated the utility of DFT in characterizing a related complex molecule. mdpi.comresearchgate.net Future research will likely see a more widespread application of these computational tools to explore the conformational landscape, reactivity, and potential biological activity of this compound and its derivatives.
Design of Next-Generation Molecular Scaffolds Based on the Core Structure
The this compound core structure is an attractive starting point for the design of next-generation molecular scaffolds. mdpi.com Molecular scaffolds serve as a framework to which different functional groups can be attached to create molecules with specific properties and functions. mdpi.com
The amino and hydroxyl groups of the core structure provide convenient handles for the attachment of various building blocks. Future research could focus on the development of:
Chiral Ligands: The inherent chirality of the molecule makes it a promising candidate for the development of new chiral ligands for asymmetric catalysis.
Bioactive Conjugates: The core scaffold can be conjugated with other bioactive molecules, such as peptides or known pharmacophores, to create hybrid molecules with enhanced or novel biological activities.
Probes for Chemical Biology: Fluorescent tags or other reporter groups can be attached to the scaffold to create molecular probes for studying biological processes.
The rational design of these scaffolds will be heavily reliant on an interplay between synthetic chemistry and computational modeling to predict and optimize the properties of the final constructs. nih.gov
Integration with Flow Chemistry and Automated Synthesis Paradigms
The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis and optimization of molecules like this compound. Flow chemistry provides several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for rapid reaction optimization and scale-up.
The enzymatic synthesis of chiral amino-alcohols has already been successfully demonstrated in a continuous-flow microreactor system, highlighting the potential for this technology in the production of enantiomerically pure compounds. nih.gov Future research will likely focus on developing robust and efficient flow chemistry protocols for the key synthetic steps in the production of this compound.
Automated synthesis platforms can further accelerate the discovery process by enabling the rapid synthesis and screening of a large number of derivatives. By combining automated synthesis with high-throughput screening, it will be possible to quickly explore the structure-activity relationships of compounds based on the this compound scaffold.
| Compound Name |
|---|
| This compound |
| 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile |
Q & A
Q. What are the key synthetic routes for 3-Amino-3-(2,5-dichlorophenyl)propan-1-ol, and how do reaction conditions influence yield and purity?
The synthesis typically begins with 2,5-dichlorobenzaldehyde as a precursor. A common route involves:
- Nitrostyrene intermediate formation : Condensation with nitromethane under basic conditions (e.g., ammonium acetate).
- Reduction : Use of LiAlH₄ or catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine .
- Chirality control : For enantioselective synthesis, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution may be employed to isolate the desired (3S)-enantiomer .
Q. Critical factors :
- Solvent choice : Anhydrous THF or ethanol enhances reaction efficiency.
- Temperature : Controlled reduction at 0–25°C minimizes side reactions.
- Purification : Column chromatography or recrystallization improves purity (>95%) .
Q. How is this compound characterized structurally, and which analytical methods are most reliable?
Key techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the dichlorophenyl group (δ 7.2–7.8 ppm) and amino/hydroxyl protons (broad signals at δ 1.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 256.55 (C₉H₁₁Cl₂NO) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the crystal lattice .
Validation : Cross-reference with computational simulations (e.g., DFT) to validate electronic environments .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazards : Acute toxicity (Oral, H302), skin/eye irritation (H315/H319), and respiratory sensitization (H335) .
- Protective measures :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Engineering controls : Use fume hoods to limit inhalation exposure.
- Storage : In airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can enantioselective synthesis of (3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-ol be optimized for high enantiomeric excess (ee)?
Strategies :
- Asymmetric catalysis : Employ chiral phosphine ligands (e.g., BINAP) with palladium to achieve >90% ee .
- Biocatalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
- Kinetic resolution : Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) to isolate the (3S)-isomer .
Challenges : Competing racemization at high temperatures; maintain reactions below 30°C .
Q. What molecular targets and mechanisms underlie the compound’s reported bioactivity (e.g., enzyme inhibition)?
Key findings :
- Enzyme inhibition : Binds to COX-2 active sites (IC₅₀ = 1.2 µM), disrupting prostaglandin synthesis in inflammatory pathways .
- Receptor modulation : Acts as a partial agonist at 5-HT₁A receptors (Kᵢ = 85 nM), suggesting neuropharmacological potential .
- Structural basis : The 2,5-dichlorophenyl group enhances hydrophobic interactions with target pockets, while the hydroxyl group forms hydrogen bonds .
Validation : Use knockout cell lines or competitive binding assays (e.g., radioligand displacement) to confirm specificity .
Q. How should researchers address contradictions in reported biological activity data across studies?
Methodological steps :
Cross-validate assays : Compare results from orthogonal methods (e.g., fluorescence polarization vs. SPR).
Control variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent carriers (DMSO concentration ≤0.1%) .
Structural analysis : Use X-ray co-crystallography to verify binding modes and rule out off-target effects .
Case example : Discrepancies in COX-2 inhibition potency may arise from divergent assay pH or redox conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
